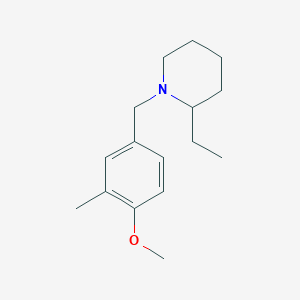
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine, also known as MP-809, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's mechanism of action involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. This includes the inhibition of voltage-gated calcium channels, activation of NMDA receptors, and regulation of intracellular calcium levels. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's modulation of these pathways has been shown to result in the enhancement of neuroplasticity, reduction of oxidative stress, and improvement in cognitive function.
Biochemical and Physiological Effects:
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's neuroprotective effects have also been attributed to its ability to reduce oxidative stress and prevent neuronal cell death. Additionally, 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been shown to improve cognitive function, including memory, learning, and attention.
実験室実験の利点と制限
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's selective and potent sigma-1 receptor agonist activity makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. Its neuroprotective and anti-inflammatory effects also make it a potential therapeutic agent for various neurological and psychiatric disorders. However, the limitations of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine include its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine.
将来の方向性
For 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine research include the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to optimize the synthesis method of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine and improve its solubility and stability. The development of novel derivatives of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine with improved pharmacokinetic properties and selectivity for sigma-1 receptors is also an area of future research.
合成法
The synthesis of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction between 4-methoxy-3-methylbenzaldehyde and ethyl piperidine-1-carboxylate in the presence of a catalyst. The resulting product is then purified through column chromatography. The purity and yield of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine can be optimized through various modifications in the reaction conditions.
科学的研究の応用
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies as a selective and potent sigma-1 receptor agonist. Sigma-1 receptors are known to be involved in the regulation of various cellular processes, including calcium signaling, oxidative stress, and neuroplasticity. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to its neuroprotective, anti-inflammatory, and antidepressant effects.
特性
IUPAC Name |
2-ethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-15-7-5-6-10-17(15)12-14-8-9-16(18-3)13(2)11-14/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOMFGRPVAPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(4-methoxy-3-methylbenzyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
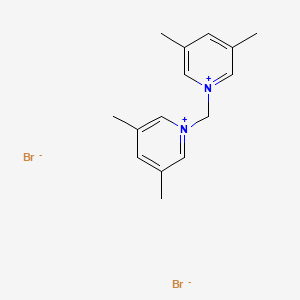
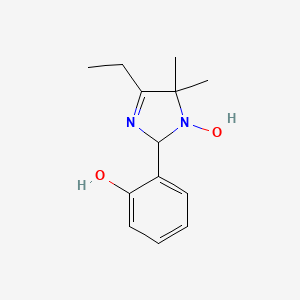
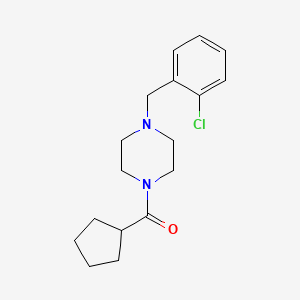
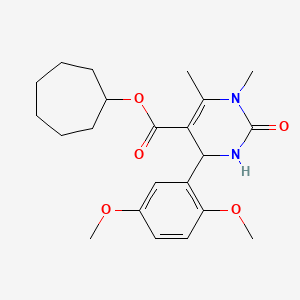
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)